molecular formula C9H12O4 B8672300 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate CAS No. 195000-63-6

3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate

Cat. No.: B8672300
CAS No.: 195000-63-6
M. Wt: 184.19 g/mol
InChI Key: ALRKOZVWDDKMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is characterized by its unique structure, which includes a furan ring and an ester functional group.

Chemical Reactions Analysis

3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group is hydrolyzed to produce the corresponding alcohol and acid, which can then participate in further biochemical pathways . The furan ring structure may also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .

Properties

CAS No.

195000-63-6

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(3-methyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C9H12O4/c1-6(2)8(11)13-9(3)4-7(10)12-5-9/h1,4-5H2,2-3H3

InChI Key

ALRKOZVWDDKMPA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CC(=O)OC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL four-necked flask, 0.5 g of β-methacryloyloxymethyl-β-methyl-β-propiolactone was put, and dissolved in 10 g of ethyl acetate, and a stirrer, a thermometer and a Dimroth cooling tube were connected thereto. Then, 5 mol % of diethyl ether complex of boron trifluoride was added thereto based on the substrate, and 5 mg of p-methoxyphenol was added thereto, and while solution temperature was kept at 30° C., the resulting mixture was stirred. After the mixture was stirred for 2 hours, the resulting reaction mixture was washed with a 10% sodium carbonate aqueous solution and saturated brine, and dried over magnesium sulfate. After separation by filtration, the solvent was distilled off using an evaporator. Consequently, 0.42 g of crude β-methacryloyloxy-β-methyl-γ-butyrolactone represented by formula (8) was obtained, and a quantitative isomerization reaction was confirmed by HPLC and NMR.
Name
β-methacryloyloxymethyl-β-methyl-β-propiolactone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
Reaction Step Three
Quantity
10 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.